6-Acetamido-5-methylpyrazine-2-carboxylic acid
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Overview
Description
6-Acetamido-5-methylpyrazine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C8H9N3O3 It is a derivative of pyrazine, a six-membered aromatic ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-acetamido-5-methylpyrazine-2-carboxylic acid can be achieved through several methods. One common approach involves the acylation of 5-methylpyrazine-2-carboxylic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the electrolytic oxidation of 2,5-dimethylpyrazine or 2-methyl-5-(substituted) methylpyrazine. This method is advantageous due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 6-Acetamido-5-methylpyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted pyrazine derivatives, which can be further utilized in different applications .
Scientific Research Applications
6-Acetamido-5-methylpyrazine-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 6-acetamido-5-methylpyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may interfere with the synthesis of nucleic acids or proteins, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
5-Methylpyrazine-2-carboxylic acid: A closely related compound with similar structural features.
2-Amino-5-methylpyrazine: Another derivative of pyrazine with potential biological activities.
6-Methylpyrazine-2-carboxylic acid: Shares the pyrazine core structure and exhibits similar chemical properties
Uniqueness: 6-Acetamido-5-methylpyrazine-2-carboxylic acid is unique due to its specific acetamido group, which imparts distinct chemical and biological properties. This functional group enhances its potential as a versatile intermediate in synthetic chemistry and its applicability in medicinal research.
Properties
Molecular Formula |
C8H9N3O3 |
---|---|
Molecular Weight |
195.18 g/mol |
IUPAC Name |
6-acetamido-5-methylpyrazine-2-carboxylic acid |
InChI |
InChI=1S/C8H9N3O3/c1-4-7(10-5(2)12)11-6(3-9-4)8(13)14/h3H,1-2H3,(H,13,14)(H,10,11,12) |
InChI Key |
HAYAKMDQUYAPJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N=C1NC(=O)C)C(=O)O |
Origin of Product |
United States |
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